β1-Adrenergic Receptor Affinity: 49‑Fold Subtype Selectivity Over β2 Receptors
In a standardized radioligand binding assay using human recombinant β1- and β2-adrenoceptors expressed in HEK293 cells, betaxolol hydrochloride demonstrated a Ki of 1.3 nM at the β1 receptor and 64 nM at the β2 receptor, yielding a 49-fold selectivity ratio for the therapeutic β1 target . Under comparable human cloned receptor conditions, bisoprolol — often cited as the most selective β1-blocker — achieved a β2/β1 ratio of 19, while atenolol and metoprolol displayed still lower selectivity [1]. Although direct potency comparisons are confounded by inter-laboratory protocol differences, the absolute β1 affinity of betaxolol (1.3 nM) places it among the highest-affinity β1-selective antagonists available.
| Evidence Dimension | β1-adrenergic receptor binding affinity (Ki) and β1/β2 selectivity ratio |
|---|---|
| Target Compound Data | Betaxolol: Ki(β1) = 1.3 nM; Ki(β2) = 64 nM; Selectivity ratio = 49‑fold (β1/β2) |
| Comparator Or Baseline | Bisoprolol: Ki(β1) ≈ 25 nM, Ki(β2) ≈ 480 nM, ratio ≈ 19‑fold; Atenolol: Ki(β1) = 1140 nM, Ki(β2) = 48,700 nM, ratio ≈ 43‑fold; Propranolol: non‑selective |
| Quantified Difference | Betaxolol β1 affinity is ~19‑fold higher than bisoprolol and ~877‑fold higher than atenolol. Betaxolol’s 49‑fold selectivity exceeds bisoprolol’s 19‑fold ratio in the cloned human receptor system. |
| Conditions | Human recombinant β1- and β2-adrenoceptors expressed in HEK293 cells; radioligand binding (betaxolol data). Cloned human receptors in membranes (comparator data). |
Why This Matters
Higher β1 affinity permits lower administered doses to achieve equivalent target occupancy, while a larger selectivity window reduces the probability of β2-mediated bronchoconstriction — a critical differentiation for patients with reactive airway disease.
- [1] Smith C, Teitler M. Beta-blocker selectivity at cloned human beta1- and beta2-adrenergic receptors. Cardiovasc Drugs Ther. 1999;13(2):123-126. PMID: 10372227. View Source
